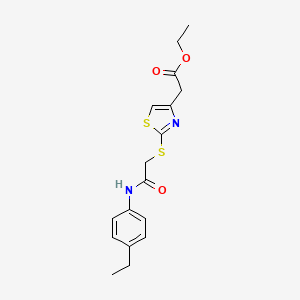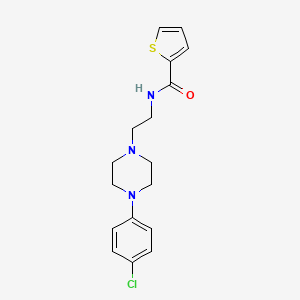
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as TAPI-1, is a small molecule inhibitor that targets the activity of TACE (TNF-α converting enzyme), which is responsible for the cleavage and release of pro-inflammatory cytokines. TACE is a transmembrane protein that is involved in the regulation of various physiological processes, including inflammation, wound healing, and cell proliferation. TACE is also implicated in the development and progression of various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. Therefore, TACE inhibition represents a promising therapeutic strategy for the treatment of these diseases.
Applications De Recherche Scientifique
Antibacterial Activity
Piperazine derivatives, like the compound , have been investigated for their antibacterial potential. Researchers have synthesized novel Mannich derivatives containing piperazine moieties, some of which exhibit good antibacterial activity . Further studies could explore the compound’s efficacy against specific bacterial strains and mechanisms of action.
Antiviral Properties
Given the prevalence of viral infections, compounds with antiviral activity are crucial. Piperazine-based molecules have been explored as potential antiviral agents . Investigating the effects of our compound on viral replication, entry, or protein interactions could provide valuable insights.
Psychopharmacology
Piperazine rings are not only found in pharmaceuticals but also in psychoactive substances used illicitly for recreational purposes . Understanding the psychopharmacological effects of this compound could contribute to our knowledge of neurotransmitter systems and receptor interactions.
Histamine Receptor Modulation
Hydroxyzine, a major metabolite of our compound, exhibits high affinity for histamine H1 receptors. It is used to manage allergies, hay fever, angioedema, and urticaria . Investigating the binding affinity and potential therapeutic applications related to histamine receptors could be worthwhile.
Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s diseases . Further research could explore whether our compound shows neuroprotective effects or modulates relevant pathways.
Biofilm Inhibition
Considering the compound’s structure, it may interact with bacterial biofilms. Exploring its potential as an adjuvant mechanism to combat biofilm-associated infections could be valuable .
Antifungal and Antiparasitic Applications
Piperazine derivatives have been studied for their antifungal and antiparasitic properties . Investigating the efficacy of our compound against specific fungal strains or parasites could yield promising results.
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNMBLUPUOXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
acetate](/img/structure/B2814435.png)
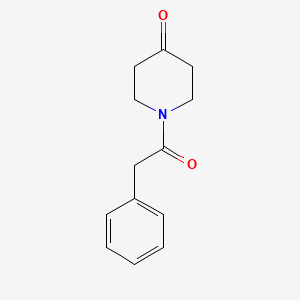
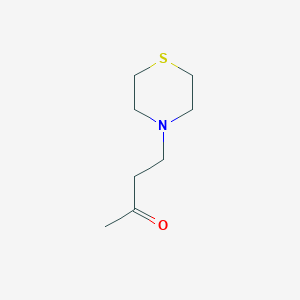
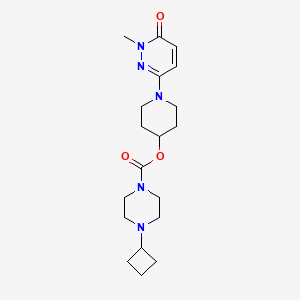
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)
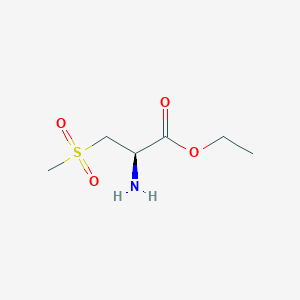

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)
![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

